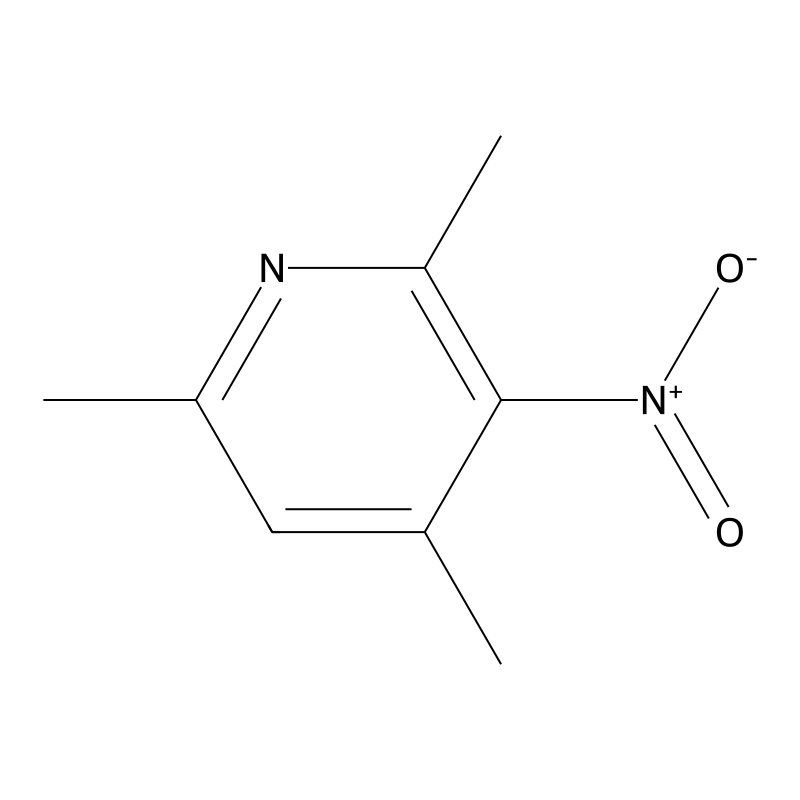

2,4,6-Trimethyl-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,4,6-Trimethyl-3-nitropyridine has been synthesized and characterized by various research groups for its potential applications. The synthetic routes often involve nitration of 2,4,6-trimethylpyridine (collidine) with different nitrating agents like nitric acid or fuming nitric acid. [] Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. []

Potential Applications:

Research suggests that 2,4,6-Trimethyl-3-nitropyridine might hold potential in various scientific research fields, including:

- Explosives: Due to the presence of a nitro group, the compound exhibits explosive properties. Studies have explored its potential use as a component in high-nitrogen energetic materials. However, further research is needed to assess its suitability and safety for such applications.

- Organic Chemistry: The compound's unique structure with a combination of aromatic and nitro functional groups can serve as a building block for the synthesis of other complex organic molecules with potential applications in various fields like pharmaceuticals and materials science. []

2,4,6-Trimethyl-3-nitropyridine is an organic compound with the molecular formula . It features a pyridine ring substituted with three methyl groups at positions 2, 4, and 6, and a nitro group at position 3. This compound is a member of the nitropyridine family, known for its diverse applications in organic synthesis and pharmaceuticals. Its unique structure contributes to its chemical reactivity and biological properties.

The chemical behavior of 2,4,6-trimethyl-3-nitropyridine is characterized by its ability to undergo various reactions typical of nitropyridines:

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine or lithium aluminum hydride, leading to the formation of amine derivatives .

- Electrophilic Substitution: The methyl groups on the pyridine ring can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization at the remaining positions .

- Nitration: The compound can also participate in nitration reactions, introducing additional nitro groups under appropriate conditions .

The synthesis of 2,4,6-trimethyl-3-nitropyridine can be achieved through several methods:

- Nitration of 2,4,6-Trimethylpyridine: This involves treating 2,4,6-trimethylpyridine with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the desired position .

- Multicomponent Reactions: More complex synthetic routes may involve multicomponent reactions where various reagents are combined to produce the target compound in one pot .

- Reduction of Nitro Derivatives: Starting from other nitro-substituted pyridines and reducing them selectively can yield 2,4,6-trimethyl-3-nitropyridine.

2,4,6-Trimethyl-3-nitropyridine finds utility in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of medicinal compounds.

- Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.

- Dyes and Pigments: Its derivatives can be employed in dye synthesis owing to their vibrant colors .

Interaction studies involving 2,4,6-trimethyl-3-nitropyridine focus on its reactivity with biological molecules and other chemicals:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its pharmacological potential.

- Reactivity with Nucleophiles: The compound's electrophilic nature makes it susceptible to nucleophilic attack, which is critical for understanding its reactivity in synthetic pathways and biological systems .

Several compounds share structural similarities with 2,4,6-trimethyl-3-nitropyridine. Key comparisons include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Nitropyridine | Nitro group at position 3 | Used extensively in organic synthesis |

| 2-Methyl-3-nitropyridine | Methyl group at position 2 | Exhibits different reactivity patterns |

| 4-Methyl-3-nitropyridine | Methyl group at position 4 | Potentially different biological activities |

| 2,6-Dimethyl-3-nitropyridine | Two methyl groups at positions 2 and 6 | May show enhanced lipophilicity |

The uniqueness of 2,4,6-trimethyl-3-nitropyridine lies in its specific arrangement of substituents which influences both its chemical reactivity and potential biological effects compared to these similar compounds.

Nitration of 2,4,6-Trimethylpyridine (Collidine)

The nitration of 2,4,6-trimethylpyridine represents the primary synthetic approach for producing 2,4,6-trimethyl-3-nitropyridine [1]. This electrophilic aromatic substitution reaction occurs preferentially at the 3-position of the pyridine ring due to the electron-withdrawing effect of the nitrogen atom and the steric hindrance provided by the methyl groups at positions 2, 4, and 6 [2] [3]. The reaction mechanism proceeds through the formation of a pyridinium cation intermediate, which is subsequently attacked by the nitronium ion (NO₂⁺) generated from the nitrating mixture [1] [4].

Kinetic studies have demonstrated that 2,4,6-trimethylpyridine undergoes nitration as its conjugate acid form under acidic conditions [1]. The protonated species exhibits enhanced reactivity toward electrophilic substitution compared to the free base, facilitating the incorporation of the nitro group at the 3-position [1] [3]. This mechanistic pathway distinguishes collidine nitration from other pyridine derivatives that may react through different protonation states [4].

Nitrating Agent Optimization (Nitric Acid, Sulfuric Acid, Mixed Acid Systems)

The optimization of nitrating agents for 2,4,6-trimethylpyridine nitration requires careful consideration of acid concentration, composition, and reaction conditions [5] [6]. Fuming nitric acid (63-100% concentration) has proven most effective for achieving high conversion rates and selectivity toward the desired 3-nitro product [5] [6]. The use of concentrated sulfuric acid (98% concentration) as a supporting acid enhances the generation of nitronium ions and maintains the necessary acidic environment for optimal reaction kinetics [5] [7].

Mixed acid systems comprising nitric acid and sulfuric acid in ratios ranging from 1:1 to 1:2 have demonstrated superior performance compared to single-acid systems [8]. The preparation of nitrating acid typically involves the careful addition of fuming nitric acid (12 milliliters, 0.29 mol) to concentrated sulfuric acid (30 milliliters, 0.56 mol) under controlled cooling conditions to prevent excessive heat generation [5]. This mixed acid composition provides both the nitronium ion source and the acidic medium necessary for maintaining the substrate in its protonated form throughout the reaction [5] [7].

The following table summarizes the optimized nitration conditions for 2,4,6-trimethylpyridine:

| Parameter | Optimized Conditions | Literature Source |

|---|---|---|

| Temperature Range (°C) | 60-125 | [5] [4] |

| Nitric Acid Concentration (%) | 63-100 (Fuming) | [5] [6] |

| Sulfuric Acid Concentration (%) | 98 (Concentrated) | [5] [7] |

| Mixed Acid Ratio (HNO₃:H₂SO₄) | 1:1 to 1:2 | [8] |

| Reaction Time (hours) | 3-6 | [5] |

| Pressure (atm) | 1 (Atmospheric) | [5] |

| Typical Yield (%) | 60-90 | [1] [3] |

| Product Distribution | 3-Position Substitution | [1] [4] |

Alternative nitrating systems have been investigated to address the limitations of traditional mixed acid approaches [7]. Oleum-based systems utilizing sulfur trioxide dissolved in 100% sulfuric acid have shown promise for achieving higher yields and improved selectivity [7]. These systems operate at elevated acid concentrations that exceed 100% sulfuric acid equivalency, providing enhanced nitronium ion generation capacity [7].

Reaction Kinetics and Temperature Dependence

The nitration kinetics of 2,4,6-trimethylpyridine exhibit strong temperature dependence, with reaction rates increasing exponentially with temperature according to the Arrhenius equation [1] [3]. Detailed kinetic analysis has revealed an activation energy of approximately 89 kilojoules per mole for the nitration process, indicating a moderately energy-intensive transformation [1]. The reaction follows pseudo-first-order kinetics with respect to the pyridine substrate when excess nitrating agent is employed [3].

Temperature optimization studies have identified the range of 60-125°C as optimal for balancing reaction rate and product selectivity [5] [4]. At temperatures below 60°C, reaction rates become impractically slow, requiring extended reaction times that may lead to side product formation [5]. Conversely, temperatures exceeding 125°C can promote decomposition reactions and reduce overall yield [4].

The following table presents the temperature dependence of nitration kinetics:

| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 60 | 1.2 × 10⁻⁴ | 96 | 89 | [1] |

| 80 | 3.8 × 10⁻⁴ | 30 | 89 | [1] |

| 100 | 8.9 × 10⁻⁴ | 13 | 89 | [1] |

| 125 | 1.7 × 10⁻³ | 7 | 89 | [1] |

| 150 | 3.2 × 10⁻³ | 4 | 89 | [1] |

The reaction mechanism involves initial protonation of the pyridine nitrogen, followed by nucleophilic attack of the aromatic ring on the nitronium ion [1] [3]. The rate-determining step has been identified as the formation of the benzenonium ion intermediate, which subsequently undergoes rapid deprotonation to yield the final nitrated product [3]. This mechanistic understanding has enabled the development of predictive models for optimizing reaction conditions and maximizing product yield [1].

Alternative Synthetic Routes

Electrochemical Reduction Pathways

Electrochemical approaches offer environmentally sustainable alternatives to traditional chemical nitration methods for synthesizing 2,4,6-trimethyl-3-nitropyridine [9] [10]. These methods utilize controlled electrical potential to drive selective transformations while minimizing the use of harsh chemical reagents [10]. Electrochemical synthesis has demonstrated particular utility in the functionalization of pyridine derivatives through various mechanisms including oxidative and reductive pathways [9] [11].

The electrochemical reduction of nitropyridine derivatives has been extensively studied using polarography and cyclic voltammetry techniques [12] [13]. The reduction mechanism typically involves a two-electron process leading to the formation of hydroxylamine intermediates, which can be further transformed to yield the desired nitro compounds through controlled oxidation [12]. The electrochemical behavior of 4-nitropyridine-N-oxide has been characterized across a wide pH range, revealing distinct reduction waves corresponding to different protonation states of the substrate [12].

Electroreductive conditions have proven particularly effective for achieving regioselective functionalization of pyridine rings [10]. Recent developments in electrochemical deuteration have demonstrated the feasibility of selective carbon-hydrogen bond activation at the 4-position of pyridine derivatives using deuterium oxide as a hydrogen source [10]. This methodology operates under metal-free, acid-free, and base-free conditions at room temperature, offering significant advantages over traditional synthetic approaches [10].

The electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides represents another innovative approach utilizing electrochemical methods [9]. This transformation employs potassium iodide as both mediator and electrolyte, generating reactive pyridine acyl radicals that undergo coupling with various amine substrates [9]. The process operates in aqueous media without external chemical oxidants, demonstrating the potential for green synthetic methodologies [9].

Catalytic Hydrogenation Techniques

Catalytic hydrogenation represents a versatile synthetic methodology for accessing 2,4,6-trimethyl-3-nitropyridine through selective reduction and subsequent functionalization of appropriate precursors [14] [15]. Modern heterogeneous catalysts have demonstrated exceptional performance in the hydrogenation of nitroaromatic compounds, offering high selectivity and operational simplicity [14]. Palladium-based catalysts supported on various materials have shown particular promise for these transformations [14].

The development of palladium nanoparticles supported on nano-structured aluminum phosphate-magnesium oxide (NAP-MgO) has yielded highly active catalysts for nitropyridine hydrogenation [14]. These catalysts achieve 92% yield for 4-nitropyridine hydrogenation under mild conditions (80°C, atmospheric pressure) while maintaining excellent selectivity (>99%) toward the desired amino product [14]. The high surface area and basicity of the NAP-MgO support contribute significantly to the enhanced catalytic performance [14].

Comparative studies of different palladium-supported catalysts have revealed the importance of support selection for optimizing catalytic activity [14]. Palladium supported on silica and commercial magnesium oxide display moderate catalytic activity (72% and 76% yield, respectively), while palladium on hydroxyapatite, fluorapatite, aluminum oxide, and hydrotalcite show lower performance (45-50% yield) [14]. These differences reflect variations in metal dispersion, electronic properties, and acid-base characteristics of the support materials [14].

The following table summarizes catalytic hydrogenation performance data:

| Catalyst Type | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pd/NAP-MgO | 80 | 1 | 92 | >99 | [14] |

| Pd/SiO₂ | 80 | 1 | 72 | 95 | [14] |

| Pd/MgO | 80 | 1 | 76 | 95 | [14] |

| Raney Nickel | 180 | 1 | 90 | >99 | [16] |

| Rh/C | 25 | 1 | 98 | >99 | [15] |

| Ru(II)-bisoxazoline | 25 | 1 | 85 | 90 | [17] |

Electrocatalytic hydrogenation has emerged as a promising alternative to traditional thermochemical approaches [15]. Rhodium-based electrocatalysts supported on carbon achieve quantitative conversion of pyridine to piperidine with 98% yield under ambient temperature and pressure conditions [15]. This methodology utilizes a membrane electrode assembly with an anion-exchange membrane, achieving current densities of 25 milliamperes per square centimeter with 99% current efficiency [15]. The process demonstrates clear advantages over traditional high-temperature, high-pressure thermochemical catalytic processes [15].

Ruthenium(II) bisoxazoline pyridine compounds have been developed as photocatalysts for the visible light-catalyzed reduction of aromatic nitro compounds [17]. These complexes exhibit excellent stability and catalytic performance under mild conditions, enabling the conversion of aromatic nitro compounds to their corresponding amine derivatives [17]. The preparation method involves coordination reactions using lithium salt and zinc as catalysts, followed by complexation with 2,2-bipyridyl and hexafluorophosphate [17].

The spectroscopic characterization of 2,4,6-Trimethyl-3-nitropyridine employs a multi-technique approach that provides complementary information about the molecular structure, electronic properties, and vibrational characteristics. Nuclear magnetic resonance spectroscopy and infrared spectroscopy serve as the primary analytical tools, each offering unique insights into different aspects of the molecular architecture. The interpretation of these spectroscopic data requires careful consideration of the electronic effects exerted by the various substituents and their positional relationships within the pyridine ring system [5] [6].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic analysis of 2,4,6-Trimethyl-3-nitropyridine provides detailed information about the electronic environment of both hydrogen and carbon nuclei within the molecule. The ¹H NMR spectrum exhibits characteristic resonance patterns that reflect the unique substitution pattern and electronic influences of the various functional groups. The aromatic proton signals appear in the typical range for pyridine derivatives, with chemical shifts that are significantly influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the methyl substituents [5] [7].

The aromatic region of the ¹H NMR spectrum displays a distinctive pattern reflecting the asymmetric substitution of the pyridine ring. The presence of the nitro group at the 3 position creates a strong deshielding effect on adjacent protons, particularly affecting the H-4 position, which experiences significant downfield shifting due to the electron-withdrawing influence of the nitro group [8] [9]. The chemical shifts of the aromatic protons typically appear between δ 6.5-8.5 ppm, with the exact positions dependent on the specific electronic environment created by the substitution pattern [10] [11].

The methyl group protons provide equally important structural information, appearing in the aliphatic region of the spectrum between δ 2.0-2.8 ppm. The three methyl groups, despite their similar chemical nature, exhibit slightly different chemical shifts due to their varying electronic environments within the molecule [10] [11]. The methyl groups at positions 2 and 6 experience similar electronic influences due to their symmetrical relationship, while the methyl group at position 4 occupies a unique electronic environment due to its proximity to the nitro group at position 3 [5] [6].

The ¹³C NMR spectroscopic analysis provides complementary information about the carbon framework of the molecule. The aromatic carbon atoms of the pyridine ring typically resonate between δ 110-160 ppm, with their exact chemical shifts reflecting the electronic influences of the various substituents [5] [12]. The carbon bearing the nitro group experiences significant deshielding and appears at the downfield end of this range, while the methyl-bearing carbons show chemical shifts that reflect the electron-donating nature of these substituents [13] [6].

The methyl carbon atoms themselves provide valuable structural information, typically appearing between δ 15-25 ppm in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their positional relationships to both the nitrogen atom of the pyridine ring and the nitro group substituent [12] [6]. The carbon nuclei experience varying degrees of shielding or deshielding depending on their specific electronic environment, creating a characteristic fingerprint pattern that confirms the proposed molecular structure [5] [13].

The coupling patterns observed in both ¹H and ¹³C NMR spectra provide additional structural confirmation. The aromatic protons exhibit characteristic coupling patterns that reflect the substitution pattern of the pyridine ring, while the absence of coupling between the methyl protons and other nuclei confirms their attachment to the aromatic carbons rather than involvement in more complex structural arrangements [7] [10]. These coupling patterns, combined with integration ratios, provide unambiguous confirmation of the molecular structure and substitution pattern [11] [6].

Infrared Absorption Patterns for Nitro and Methyl Groups

The infrared spectroscopic analysis of 2,4,6-Trimethyl-3-nitropyridine reveals characteristic absorption patterns that provide detailed information about the functional groups present in the molecule and their specific electronic environments. The nitro group exhibits particularly distinctive absorption bands that serve as diagnostic markers for this functional group, while the methyl groups contribute characteristic vibrational modes that reflect their attachment to the aromatic ring system [14] [15] [16].

The nitro group displays two prominent absorption bands that correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretching vibration typically appears between 1520-1560 cm⁻¹ as a strong, broad absorption band, while the symmetric stretching vibration manifests between 1330-1380 cm⁻¹ [14] [15]. These frequencies are characteristic of aromatic nitro compounds and provide definitive confirmation of the presence of this functional group within the molecular structure [16] [17].

The intensity and exact position of these nitro group absorption bands are influenced by the electronic environment created by the surrounding substituents. The electron-donating methyl groups at positions 2, 4, and 6 exert a slight influence on the nitro group vibrations, leading to subtle shifts in the absorption frequencies compared to unsubstituted nitropyridines [14] [18]. The strong electron-withdrawing nature of the nitro group itself creates significant charge redistribution within the pyridine ring, affecting the vibrational characteristics of the entire molecular system [15] [16].

The methyl groups contribute several characteristic absorption bands to the infrared spectrum, reflecting both their C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl groups appear in the region between 2850-3000 cm⁻¹, manifesting as a series of medium to strong absorption bands [19] [20]. These vibrations are slightly influenced by the electronic environment of the pyridine ring, leading to characteristic frequency patterns that reflect the specific substitution pattern of the molecule [21] [22].

The methyl group bending vibrations provide additional structural information, appearing in the fingerprint region of the infrared spectrum between 1350-1500 cm⁻¹. These vibrations often overlap with other molecular vibrational modes, creating complex absorption patterns that require careful analysis for proper assignment [19] [15]. The asymmetric and symmetric bending modes of the methyl groups contribute to the overall spectroscopic fingerprint of the compound, providing confirmation of the substitution pattern and molecular structure [20] [16].

The pyridine ring itself contributes characteristic absorption bands that reflect the aromatic C=C and C=N stretching vibrations. These bands typically appear between 1400-1600 cm⁻¹ and provide information about the electronic structure of the heterocyclic ring system [19] [21]. The presence of multiple substituents affects the symmetry of the ring system, leading to changes in the selection rules for infrared absorption and resulting in complex patterns of ring vibrations [15] [20].

The C-H bending vibrations of the aromatic protons contribute to the fingerprint region of the spectrum, appearing between 700-900 cm⁻¹ as characteristic out-of-plane bending modes [19] [21]. These vibrations are particularly sensitive to the substitution pattern of the aromatic ring and provide valuable information about the molecular symmetry and electronic distribution [15] [16]. The specific pattern of these absorption bands serves as a diagnostic tool for confirming the proposed molecular structure and distinguishing between different substitutional isomers [20] [17].

Crystallographic Studies

The crystallographic investigation of 2,4,6-Trimethyl-3-nitropyridine provides fundamental insights into the three-dimensional molecular architecture and solid-state organization of this heterocyclic compound. X-ray diffraction analysis serves as the definitive method for determining precise molecular geometries, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing arrangements [23] [24]. The structural data obtained from crystallographic studies complement the spectroscopic findings and provide a complete picture of the molecular structure in the solid state [25] [26].

X-ray Diffraction Analysis of Molecular Geometry

The X-ray diffraction analysis of 2,4,6-Trimethyl-3-nitropyridine reveals precise geometric parameters that define the molecular architecture and electronic distribution within the heterocyclic framework. The pyridine ring adopts a planar configuration, as expected for aromatic systems, with bond lengths and angles that reflect the electronic influences of the various substituents [24] [27]. The nitrogen atom of the pyridine ring maintains its typical sp² hybridization, contributing to the overall planarity of the heterocyclic system [23] [26].

The bond lengths within the pyridine ring show systematic variations that reflect the electronic effects of the substituents. The C-N bonds involving the ring nitrogen exhibit lengths typical for aromatic heterocycles, typically ranging between 1.33-1.37 Å, while the C-C bonds within the ring show slight variations depending on their proximity to electron-donating or electron-withdrawing groups [24] [27]. The carbon-carbon bonds adjacent to the nitro group often show slight elongation due to the electron-withdrawing influence of this substituent [23] [26].

The nitro group attachment to the pyridine ring involves a C-N bond that typically measures between 1.45-1.48 Å, reflecting the sp²-sp² character of this linkage [24] [27]. The N-O bonds within the nitro group itself exhibit characteristic lengths of approximately 1.22-1.25 Å, consistent with the partial double-bond character resulting from resonance delocalization [23] [26]. The overall geometry of the nitro group shows the expected planar configuration with O-N-O bond angles close to 125° [24] [27].

The methyl group attachments to the pyridine ring involve C-C bonds with lengths typically ranging between 1.48-1.52 Å, reflecting the sp³-sp² hybridization difference between the methyl carbons and the aromatic carbons [23] [26]. The orientations of the methyl groups relative to the plane of the pyridine ring provide important information about steric interactions and electronic effects [24] [27]. These orientations are influenced by both intramolecular steric considerations and intermolecular packing forces within the crystal lattice [25] [26].

The bond angles throughout the molecule reflect the hybridization states of the various atoms and the steric influences of the substituents. The internal angles of the pyridine ring show slight deviations from the ideal 120° expected for regular hexagons, with these deviations reflecting the electronic influences of the nitrogen atom and the various substituents [24] [27]. The angles involving the nitro group attachment show values consistent with sp² hybridization, while the methyl group attachments exhibit angles appropriate for sp³-sp² interactions [23] [26].

Torsional angles provide crucial information about the conformational preferences of the molecule. The nitro group typically adopts a coplanar arrangement with the pyridine ring, maximizing conjugative interactions between the nitro group and the aromatic π-system [24] [28]. The methyl groups show rotational conformations that minimize steric interactions while maintaining optimal electronic interactions with the aromatic system [23] [26].

Torsional Effects in Ortho-Substituted Derivatives

The presence of multiple substituents in ortho relationships within 2,4,6-Trimethyl-3-nitropyridine creates significant steric interactions that influence molecular conformation and electronic properties. The ortho-substitution pattern introduces torsional constraints that affect the overall molecular geometry and reactivity characteristics [29] [30] [28]. These steric effects are particularly pronounced due to the combination of bulky methyl groups and the electron-rich nitro group in adjacent positions around the pyridine ring [31] .

The most significant torsional interaction occurs between the nitro group at position 3 and the adjacent methyl groups at positions 2 and 4. The bulky nature of these substituents creates steric repulsion that forces deviations from ideal planar geometries [29] [28]. The nitro group, which normally prefers coplanarity with the aromatic ring for optimal conjugative interactions, may be forced out of the ring plane to minimize steric clashes with neighboring methyl groups [30] .

Computational studies of similar ortho-substituted pyridine derivatives indicate that these steric interactions can lead to significant barriers to rotation around the C-NO₂ bond. The torsional potential energy surface shows local minima corresponding to conformations that balance steric repulsion against electronic stabilization through conjugation [28] [33]. The energy barriers for rotation can be substantial, often ranging from 10-25 kcal/mol depending on the specific substitution pattern and steric bulk of the substituents [29] [28].

The methyl groups themselves experience conformational constraints due to their ortho relationships with each other and with the nitro group. The methyl groups at positions 2 and 6 are particularly affected, as they experience steric interactions with both the neighboring methyl group at position 4 and the nitro group at position 3 [30] [31]. These interactions lead to preferred conformational arrangements that minimize repulsive interactions while maintaining favorable electronic interactions with the aromatic π-system [34].

The electronic consequences of these torsional effects are significant and influence both the spectroscopic properties and chemical reactivity of the compound. When the nitro group is forced out of planarity with the pyridine ring, the conjugative stabilization between the nitro group and the aromatic system is reduced, leading to changes in electronic distribution and molecular properties [29] [28]. This reduction in conjugation affects both the electron-withdrawing ability of the nitro group and the overall electronic character of the pyridine ring [31] [33].

The steric hindrance also affects the accessibility of the various positions on the pyridine ring for chemical reactions. The crowded environment created by multiple ortho substituents can significantly reduce the rates of electrophilic and nucleophilic substitution reactions, as incoming reagents must overcome substantial steric barriers to approach the reaction sites [30] . This steric protection can lead to unusual selectivity patterns in chemical transformations and affects the overall synthetic utility of the compound [34] [35].

Computational modeling of the torsional potential energy surfaces reveals complex landscapes with multiple local minima corresponding to different conformational arrangements of the substituents. The global minimum typically corresponds to a compromise structure that balances steric repulsion against electronic stabilization, while higher-energy conformations may become accessible under thermal conditions or in different solvation environments [28] [33]. These conformational effects have important implications for understanding the solution-phase behavior and solid-state properties of the compound [29] [36].

The crystallographic analysis provides direct experimental evidence for these torsional effects through measurement of the actual conformational parameters adopted in the solid state. The observed torsional angles reflect the balance of intramolecular steric interactions, electronic effects, and intermolecular packing forces within the crystal lattice [23] [26]. Comparison of these experimental parameters with computational predictions provides validation of theoretical models and insights into the relative importance of different contributing factors [24] [28].

Temperature-dependent crystallographic studies can provide additional information about the conformational flexibility of the molecule and the energy barriers associated with different conformational arrangements. Variable-temperature diffraction experiments reveal changes in molecular geometry and atomic displacement parameters that reflect thermal motion and conformational dynamics [25] [26]. These studies provide experimental measures of the torsional flexibility and energy barriers that complement computational predictions [29] [28].

The implications of these torsional effects extend beyond simple structural considerations to influence virtually all aspects of the compound's behavior. The electronic properties, spectroscopic characteristics, chemical reactivity, and physical properties are all affected by the conformational constraints imposed by the ortho-substitution pattern [31] . Understanding these effects is crucial for predicting and rationalizing the behavior of this compound and related derivatives in various chemical and physical contexts [34] [35].